4H-1-Benzothiopyran-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYDTXGFJPXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197681 | |
| Record name | 1-Thiochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-39-4 | |
| Record name | 4H-1-Benzothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Thiochromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002639005 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Thiochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-BENZOTHIOPYRAN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4h 1 Benzothiopyran 4 One and Its Core Derivatives
Classical Synthetic Routes and Adaptations
Traditional methods for constructing the thiochromone (B8434766) framework often rely on cyclocondensation and intramolecular cyclization reactions, which have been refined over time.
One of the foundational methods for synthesizing the 4H-1-Benzothiopyran-4-one system is the acid-catalyzed condensation of a thiophenol with a β-keto ester. researchgate.net This reaction is typically carried out in the presence of a strong dehydrating acid, such as polyphosphoric acid (PPA), which serves as both the catalyst and the solvent. The thiophenol's sulfur atom acts as a nucleophile, attacking the keto-carbonyl of the ester, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic ring system. The general applicability of this method allows for the synthesis of various substituted thiochromones by selecting appropriately substituted thiophenols and β-keto esters.
Another classical approach involves the cyclization of acrylic acid derivatives that are prepared from thiophenols and propiolates. researchgate.net This process begins with the Michael addition of a thiophenol to an activated alkyne, such as a propiolate ester or propiolic acid itself. This addition reaction forms a (Z)-3-arylthioacrylic acid or ester intermediate. The subsequent step is an intramolecular Friedel-Crafts-type acylation, where the newly formed acrylic acid moiety cyclizes onto the aromatic ring of the thiophenol precursor under acidic conditions (e.g., in the presence of a strong acid) to yield the thiochromone ring. researchgate.net
A notable three-component synthesis variation involves the reaction of aryl halides with sodium sulfide (B99878), followed by the hydrothiolation of an in-situ generated alkyne, leading to the formation of (Z)-3-arylthioacrylic acids which then cyclize at 100°C in acid. researchgate.net
A more contemporary and efficient approach is the one-pot Friedel-Crafts acylation of alkynes with suitably substituted benzoyl chlorides. Current time information in Bangalore, IN.beilstein-journals.org This method provides a direct route to thiochromenones and is applicable to both aryl- and alkyl-substituted alkynes. Current time information in Bangalore, IN.beilstein-journals.org The reaction proceeds through a stereochemically defined β-chlorovinyl ketone intermediate. This intermediate then undergoes an intramolecular cyclization to form the final thiochromone product. The operational simplicity and the ready availability of the starting materials make this a practical and fast synthetic strategy. Current time information in Bangalore, IN.beilstein-journals.org
Table 1: Examples of One-Pot Friedel-Crafts Acylation for Thiochromone Synthesis
| Alkyne Substrate | Benzoyl Chloride Substrate | Product | Yield | Reference |
| Phenylacetylene | Thiosalicyloyl chloride | 2-Phenyl-4H-1-benzothiopyran-4-one | Good | Current time information in Bangalore, IN.beilstein-journals.org |
| 1-Hexyne | Thiosalicyloyl chloride | 2-Butyl-4H-1-benzothiopyran-4-one | Good | Current time information in Bangalore, IN.beilstein-journals.org |
Transition Metal-Catalyzed Syntheses
The advent of transition metal catalysis has introduced powerful new methods for forming the carbon-carbon and carbon-heteroatom bonds necessary for complex molecule synthesis, including derivatives of this compound.
Copper catalysts are particularly versatile in organic synthesis, facilitating a range of transformations including conjugate additions.
The 1,4-conjugate addition of organometallic reagents to the α,β-unsaturated ketone system of thiochromones is a key method for introducing substituents at the 2-position, leading to the formation of 2-substituted thiochroman-4-ones. Organocopper reagents, or organocuprates, are highly effective for this purpose. researchgate.netrsc.org These reagents can be prepared from Grignard reagents or organolithium compounds and a copper(I) salt, such as copper(I) cyanide (CuCN) or copper(I) iodide (CuI). masterorganicchemistry.com
The reaction involves the addition of an alkyl or aryl group from the organocuprate to the C-2 position of the thiochromone ring. This transformation is often accelerated by the addition of Lewis acids like trimethylsilyl (B98337) chloride (TMSCl), which can enhance the reactivity of the copper species and lead to higher yields of the desired 1,4-adduct. researchgate.netmasterorganicchemistry.com This unified approach works well for a broad range of Grignard reagents, providing access to a diverse array of 2-alkylthiochroman-4-ones and 2-arylthiochroman-4-ones (thioflavanones).
Table 2: Copper-Catalyzed 1,4-Conjugate Addition to Thiochromones
| Organocuprate Source | Thiochromone Substrate | Additive | Product | Yield | Reference |
| Me₂CuLi | This compound | - | 2-Methylthiochroman-4-one | 86% | masterorganicchemistry.com |
| n-Bu₂CuLi | This compound | - | 2-n-Butylthiochroman-4-one | 81% | masterorganicchemistry.com |
| PhMgCl | 6-Chloro-4H-1-benzothiopyran-4-one | CuCN·2LiCl, TMSCl | 6-Chloro-2-phenylthiochroman-4-one | Good | |
| EtMgBr | 7-Methyl-4H-1-benzothiopyran-4-one | CuCN·2LiCl, TMSCl | 2-Ethyl-7-methylthiochroman-4-one | Good |
Copper-Catalyzed Methodologies
Intramolecular Ring Opening of Donor-Acceptor Cyclopropanes
The use of donor-acceptor (D-A) cyclopropanes is a versatile strategy for constructing various carbocyclic and heterocyclic systems. researchgate.netrsc.org These strained three-membered rings, when appropriately substituted with electron-donating and electron-accepting groups, can undergo ring-opening reactions under the influence of a catalyst, leading to the formation of reactive intermediates that can be trapped intramolecularly. researchgate.netrsc.orgrsc.org
In the context of this compound synthesis, this methodology involves the intramolecular arylative ring-opening of a strategically designed donor-acceptor cyclopropane. Research has shown that in the presence of a strong acid like triflic acid, 2-biaryl substituted donor-acceptor cyclopropanes can undergo a unique intramolecular arylative ring-opening to form fluorene (B118485) and dihydrophenanthrene derivatives. researchgate.net While not a direct synthesis of the thiochromone core itself, this highlights the potential of intramolecular ring-opening of D-A cyclopropanes for creating complex fused ring systems. The reactivity of D-A cyclopropanes with various nucleophiles, including sulfur and nitrogen-based ones, has been extensively explored, suggesting the possibility of adapting this strategy for the synthesis of sulfur-containing heterocycles. thieme-connect.de
Xanthate-Promoted C-S Aryl Bond Formation
While specific examples of xanthate-promoted synthesis of this compound are not prevalent in the provided search results, the underlying principle of C-S bond formation is a cornerstone of many thiochromone syntheses. Xanthates are versatile reagents in organic synthesis, often used for radical-mediated C-S bond formation. This type of reaction could theoretically be applied to construct the thiopyran ring of the thiochromone system.
Copper-Promoted Synthesis from β-Oxodithioesters and o-Bromoacetophenones
A notable and efficient method for the synthesis of thiochromone derivatives involves a copper-promoted reaction between β-oxodithioesters and substituted o-bromoacetophenones. sioc-journal.cn This approach, utilizing a CuI/1,10-phenanthroline catalyst system, is based on the Ullmann coupling reaction. sioc-journal.cn The methodology is praised for its operational simplicity, high efficiency, and good yields. sioc-journal.cn
The reaction proceeds by coupling the sulfur atom of the β-oxodithioester with the aromatic ring of the o-bromoacetophenone, followed by an intramolecular cyclization to form the this compound core. This method offers a direct and reliable route to a variety of substituted thiochromones.
| Catalyst System | Reactants | Key Features |
| CuI/1,10-phenanthroline | β-Oxodithioesters, o-Bromoacetophenones | Simple operation, high efficiency, good yields. sioc-journal.cn |
Rhodium-Catalyzed Carbonylative Annulation
Rhodium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds. nih.govnih.gov In the context of thiochromone synthesis, rhodium catalysis can be employed in carbonylative annulation reactions. These reactions typically involve the activation of a C-H bond and the insertion of carbon monoxide (or a CO surrogate) to construct the carbonyl group and the heterocyclic ring in a single step. While the provided results detail rhodium-catalyzed annulation for other heterocycles like 1-aminoindoles and naphthalenones, the principles can be extended to thiochromone synthesis. nih.govnih.gov A proposed general mechanism involves the formation of a rhodacycle intermediate, followed by migratory insertion and reductive elimination to yield the final product. nih.gov
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been successfully applied to the synthesis of this compound and its derivatives. sorbonne-universite.frnih.govrsc.orgrsc.org These methods often offer high efficiency, good functional group tolerance, and the ability to construct diverse libraries of compounds for pharmaceutical research. sorbonne-universite.frresearchgate.net
One prominent strategy involves a carbonylative synthesis using tert-butyl isocyanide as a carbonyl source. sorbonne-universite.frresearchgate.net This method proceeds via a palladium-catalyzed insertion of the isocyanide, followed by cyclization with a sulfur source like sodium sulfide nonahydrate and subsequent acid hydrolysis to yield the thiochromone. sorbonne-universite.fr A catalyst system of Pd(OAc)2 and DPEPhos is often employed. sorbonne-universite.fr
Another innovative approach is a palladium-catalyzed four-component carbonylative synthesis. nih.gov This method addresses the challenges of multicomponent reactions by using a reagent capsule to prevent catalyst poisoning and undesired side reactions. nih.gov This allows for the efficient assembly of synthetically valuable thiochromone derivatives from four different starting materials in a single pot. nih.gov
| Catalyst/Reagents | Starting Materials | Key Features | Reference |
| Pd(OAc)2, DPEPhos, tert-butyl isocyanide, Na2S·9H2O | Not specified | Uses isocyanide as a CO source, good functional group tolerance. sorbonne-universite.fr | sorbonne-universite.fr |
| Palladium catalyst, Reagent capsule | Four components | Prevents catalyst poisoning, good for multicomponent reactions. nih.gov | nih.gov |
Organocatalytic Strategies for Enhanced Control
Organocatalysis offers a metal-free alternative for the synthesis of heterocyclic compounds, often providing high levels of stereocontrol. eurekaselect.comnih.gov While the provided search results highlight the use of organocatalysts like glycine (B1666218) for the synthesis of other pyran and chromene derivatives in environmentally friendly solvents like water, the direct application to this compound is not explicitly detailed. eurekaselect.com However, the principles of organocatalysis, such as domino reactions involving Michael additions and aldol (B89426) condensations, could be adapted for the asymmetric synthesis of chiral thiochromone derivatives. nih.gov For instance, a domino sulfa-Michael/aldol condensation could potentially be employed to construct the thiopyranone ring. nih.gov
Cyclization-Based Approaches
Many synthetic routes to this compound rely on various cyclization strategies. These can range from intramolecular Friedel-Crafts type reactions to annulations involving pre-functionalized aromatic precursors. The synthesis of related benzothiazine structures often involves the cyclization of intermediates derived from 2-aminothiophenol (B119425). nih.gov For instance, the reaction of 2-aminothiophenol with acetylacetone (B45752) can lead to the formation of a 1,4-benzothiazine derivative through an enamine intermediate followed by oxidative cyclization. nih.gov While this produces a related but different heterocyclic system, it illustrates the general principle of building the sulfur-containing ring onto a pre-existing benzene (B151609) ring.
Tandem One-Pot Syntheses from (Z)-β-Chlorovinyl Ketones
A notable and efficient method for constructing the this compound scaffold involves a tandem, one-pot reaction starting from (Z)-β-chlorovinyl ketones. frontiersin.orgorganic-chemistry.org This approach streamlines the synthetic process, offering advantages in terms of operational simplicity and time efficiency.
The synthesis of the required (Z)-β-halovinyl ketone precursors can be achieved through a one-pot Sonogashira coupling and hydrohalogenation sequence. frontiersin.org In this procedure, readily available terminal alkynes and acid chlorides react in the presence of a palladium-copper catalyst to form ynone intermediates in situ. These intermediates are then treated with a Brønsted acid, which facilitates hydrohalogenation, yielding the desired (Z)-β-halovinyl ketones with high stereoselectivity and in good yields. frontiersin.org
The subsequent cyclization to form the thiochromone ring has been explored under mild basic conditions. organic-chemistry.org Studies have shown that the stereochemistry of the β-halovinyl ketone is crucial for the success of the elimination and subsequent cyclization reactions. organic-chemistry.org While the focus of some studies has been on the elimination pathways leading to other products, the principles can be adapted for the synthesis of sulfur-containing heterocycles. The use of a mild base like triethylamine (B128534) (NEt3) can initiate the elimination process, and in the presence of a suitable sulfur nucleophile, this can lead to the formation of the this compound ring system.
ICl-Induced Cyclization of Heteroatom-Substituted Alkynones
Iodine monochloride (ICl) has been effectively employed to induce the intramolecular cyclization of heteroatom-substituted alkynones, providing a pathway to various heterocyclic structures. While direct examples for the synthesis of this compound using this specific method are not prevalent in the provided search results, the principle of ICl-induced cyclization is well-established for analogous systems. nih.govepa.gov
This methodology typically involves an electrophilic iodocyclization. The reaction proceeds by the activation of the alkyne by ICl, followed by an intramolecular attack from a tethered nucleophile. In the context of synthesizing thiochromones, this would involve an alkynone bearing a thiophenyl group. The sulfur atom would act as the intramolecular nucleophile, attacking the activated alkyne to form the six-membered ring. This type of reaction can be highly regioselective. nih.govepa.gov
For instance, a similar strategy has been successfully applied to the synthesis of spiroconjugated molecules from 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones, where the cyclization occurs at a specific position on the aromatic ring. nih.govepa.gov This demonstrates the potential of ICl to facilitate complex ring-forming reactions.
Intramolecular Wittig Reactions for this compound Formation
A highly efficient route to 4H-1-benzothiopyran-4-ones utilizes an intramolecular Wittig reaction. rsc.org This method involves the cyclization of an acylphosphorane derived from S-acyl(aroyl)thiosalicylic acids. rsc.org
The synthesis begins with the reaction of S-acyl(aroyl)thiosalicylic acids with N-phenyl(triphenylphosphoranylidene)ethenimine. This reaction proceeds in a stepwise fashion to generate an acylphosphorane intermediate. This intermediate then undergoes an intramolecular Wittig cyclization, where the phosphorane ylide attacks the thiolester carbonyl group. This key cyclization step affords the desired 4H-1-benzothiopyran-4-ones in excellent yields. rsc.org
The Wittig reaction, in general, is a powerful tool for alkene synthesis from carbonyl compounds and phosphonium (B103445) ylides. masterorganicchemistry.comlibretexts.org The intramolecular variant extends this utility to the formation of cyclic structures. The reaction typically proceeds through a betaine (B1666868) intermediate or a four-membered oxaphosphetane ring, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comlibretexts.org
Thia-Diels-Alder Protocols for Novel 4H-Thiochromenes
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been adapted to include heteroatoms, leading to the thia-Diels-Alder reaction for the synthesis of thiopyran derivatives. nih.govnih.gov This cycloaddition approach offers a convergent and often stereoselective route to novel 4H-thiochromenes and their derivatives.
In a thia-Diels-Alder reaction, a thiocarbonyl compound acts as the dienophile or part of the diene, reacting with a suitable diene or dienophile, respectively, to form a six-membered sulfur-containing ring. nih.gov For example, thiochalcones have been utilized as heterodienes in reactions with dienophiles like 1-phenyl-4H-phosphinin-4-one 1-oxide to produce novel bicyclic P,S-heterocycles in a regio- and stereoselective manner. nih.gov
Another approach involves the in situ generation of alkene-1-thiones from 1,2,3-thiadiazole (B1210528) ring intermediates. These reactive thiodienophiles can then undergo a thio-Diels-Alder cycloaddition with a suitable diene, such as 4-hydroxy-2-pyrones, to yield 4H-thiopyran-4-one derivatives. nih.gov The versatility of this method allows for the synthesis of a wide range of functionalized thiochromenes by varying the diene and dienophile components. nih.gov
Dehydrative Rearrangement Reactions at Room Temperature
While specific examples of dehydrative rearrangement reactions at room temperature leading directly to this compound were not found in the provided search results, related tandem reactions highlight the potential of such strategies. For instance, a tandem reaction involving a Beckmann rearrangement, thioamide formation, and intramolecular nucleophilic cyclization has been used to synthesize 4-methylene-4H-benzo[d] rsc.orgnih.govthiazines. rsc.org This process, starting from 1-(2-alkynylphenyl)ketoximes and Lawesson's reagent, demonstrates the efficiency of combining multiple transformations in one pot. rsc.org
Although not a direct dehydrative rearrangement, the principles of intramolecular cyclization following a rearrangement step are relevant. A hypothetical dehydrative rearrangement for thiochromone synthesis could involve a precursor that, upon dehydration, generates a reactive intermediate that readily undergoes cyclization to form the desired heterocyclic ring.
Green Chemistry Protocols in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including those related to this compound, to develop more sustainable and environmentally friendly processes. unibo.itpsu.edunih.govmdpi.com Key aspects of green chemistry include waste prevention, the use of safer solvents and reagents, and the development of catalytic and one-pot procedures. nih.govmdpi.com
While specific green chemistry protocols solely for this compound are not detailed in the provided search results, the synthesis of analogous sulfur-containing heterocycles, like 4H-pyrimido[2,1-b] rsc.orgnih.govbenzothiazole-3-carboxylates, has been achieved using environmentally benign methods. researchgate.net One such approach utilizes acetic acid as a catalyst in an aqueous medium promoted by activated charcoal. This method offers high yields, short reaction times, and easy product isolation. researchgate.net
The broader principles of green chemistry, such as the use of water as a solvent, heterogeneous catalysis, and one-pot syntheses, are being applied to a wide range of organic transformations. psu.edumdpi.com For example, nano-powdered natural clinoptilolite zeolite has been used as a green and reusable catalyst for the synthesis of 2-amino-4H-chromene derivatives in aqueous media. psu.edu These examples highlight the potential for developing greener synthetic routes to this compound by adopting similar strategies.
Reactivity and Mechanistic Investigations of 4h 1 Benzothiopyran 4 One
Nucleophilic Additions and Conjugate Reactions
Nucleophilic attack on the thiochromone (B8434766) scaffold can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). The outcome of the reaction is largely dictated by the nature of the nucleophile. While the carbonyl carbon possesses significant electrophilic character, the conjugated system allows for the delocalization of this electrophilicity to the C-2 position.
The carbonyl group (C=O) in 4H-1-Benzothiopyran-4-one is an electrophilic center susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org However, due to the presence of the α,β-unsaturated system, many nucleophilic reactions preferentially occur via a 1,4-conjugate addition pathway, which is often thermodynamically more favorable as it preserves the stable carbonyl group in the final product after tautomerization. libretexts.orglibretexts.org
Hard, non-stabilized nucleophiles, such as certain organolithium or Grignard reagents, have a tendency to favor 1,2-addition to α,β-unsaturated ketones. libretexts.orglibretexts.org However, in the case of thiochromones, even these strong nucleophiles can be directed towards 1,4-addition, particularly with the use of copper catalysts. mdpi.com The inherent reactivity of the carbonyl group remains a key factor, as its polarization is what activates the entire conjugated system towards nucleophilic attack.
The 1,4-conjugate addition of organometallic reagents is a powerful method for carbon-carbon bond formation, and organocopper reagents, such as Gilman reagents (lithium dialkylcuprates), are particularly effective for this transformation with α,β-unsaturated ketones. wikipedia.org These softer nucleophiles exhibit a strong preference for 1,4-addition over direct 1,2-addition to the carbonyl group. mdpi.com
Research has shown that this compound and its derivatives are suitable substrates for conjugate addition reactions with lithium dialkylcuprates, leading to the synthesis of 2-alkyl-substituted thiochroman-4-ones. mdpi.comsemanticscholar.orgresearchgate.net However, the thiochromone ring has been found to be relatively sluggish towards the addition of lithium organocopper reagents in the absence of additives. The inclusion of Lewis acids, such as chlorotrimethylsilane (B32843) (TMSCl), has been demonstrated to significantly accelerate the reaction and improve yields. nih.gov
The reaction proceeds smoothly with a variety of lithium dialkylcuprates, including those with simple alkyl groups like methyl, ethyl, and n-butyl, as well as bulkier groups. nih.gov The scope of the reaction extends to a broad range of substituted thiochromones, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov This provides an efficient route to valuable sulfur-containing heterocyclic compounds. mdpi.comresearchgate.net
| Entry | Substituent on Thiochromone | Product | Yield (%) |
|---|---|---|---|
| 1 | 6-Methyl | 2-n-Butyl-6-methylthiochroman-4-one | 81 |
| 2 | 7-Methyl | 2-n-Butyl-7-methylthiochroman-4-one | 84 |
| 3 | 8-Methyl | 2-n-Butyl-8-methylthiochroman-4-one | 82 |
| 4 | 6-Fluoro | 2-n-Butyl-6-fluorothiochroman-4-one | 85 |
| 5 | 6-Chloro | 2-n-Butyl-6-chlorothiochroman-4-one | 82 |
| 6 | 6-Bromo | 2-n-Butyl-6-bromothiochroman-4-one | 79 |
| 7 | 6-Methoxy | 2-n-Butyl-6-methoxythiochroman-4-one | 76 |
Electrophilic and Oxidative Transformations
The sulfur atom in the this compound scaffold is susceptible to oxidation, allowing for the synthesis of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). nih.gov This transformation significantly alters the electronic properties and reactivity of the heterocyclic ring. The oxidation can be achieved using various oxidizing agents common in organic synthesis.
The oxidation of sulfides to sulfoxides is often performed with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.org Further oxidation of the sulfoxide (B87167) to the sulfone typically requires stronger conditions or a stoichiometric excess of the oxidant. organic-chemistry.org The synthesis of thiochromone S,S-dioxides has been reported for applications such as their use as photolabile protecting groups. nih.gov
The oxidation of thiophenes, a related sulfur heterocycle, to their S-oxides can be accomplished with a peracid in the presence of a Lewis acid, which helps to prevent over-oxidation to the S,S-dioxide. mdpi.orgsemanticscholar.org In the absence of an acid, the more stable S,S-dioxide is often the major product. mdpi.org These methods are indicative of the general strategies that can be applied to the oxidation of the thiochromone sulfur atom.
The oxidation of a sulfide (B99878) to a sulfoxide creates a new stereocenter at the sulfur atom. If the thiochromone substrate is already chiral or contains a directing group, the oxidation can proceed with diastereoselectivity. The stereochemical outcome of sulfide oxidation is influenced by the steric and electronic nature of the substrate and the specific reagents employed.
In the context of related sulfur-containing heterocycles, stereoselective synthesis is a topic of significant interest. For instance, cascade reactions involving Michael additions have been used to create highly substituted thiochromane derivatives with high diastereoselectivity. rsc.org While specific studies focusing solely on the diastereoselective oxidation of pre-substituted thiochromones are not extensively detailed in the provided context, the principles of asymmetric sulfoxidation are well-established. Chiral oxidizing agents or metal catalysts with chiral ligands are commonly used to achieve enantioselective or diastereoselective oxidation of sulfides.
The oxidation state of the sulfur atom profoundly impacts the electronic properties and chemical reactivity of the benzothiopyranone ring. The lone pair of electrons on the sulfide sulfur atom can participate in conjugation with the enone system.
Upon oxidation to the S,S-dioxide, the sulfur atom becomes part of a strongly electron-withdrawing sulfonyl group. This has a significant effect on the conjugated system. The electron-withdrawing nature of the sulfonyl group increases the electrophilicity of the β-carbon (C-2) of the α,β-unsaturated system, making it more susceptible to nucleophilic attack.
Studies on thiochromone 1,1-dioxide have shown that the reactivity of the double bond is enhanced. The addition of nucleophilic reagents is controlled by the α,β-unsaturated ketone system, with the polarization of the carbonyl group being a more dominant factor than that of the sulfonyl group in directing the regioselectivity of the attack.
Methylation Reactions and Dimerization Pathways
The introduction of methyl groups and the formation of dimers are important transformations that can significantly alter the physicochemical and biological properties of the this compound core.
Methylation Reactions:
While specific literature on the direct methylation of the parent this compound is not abundant, the reactivity of analogous heterocyclic systems provides insight into potential pathways. For instance, studies on the alkylation of related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates demonstrate the competitive nature of methylation at different nucleophilic sites. nih.gov In such systems, methylation can occur at the sulfur (S-methylation), oxygen (O-methylation), or nitrogen (N-methylation) atoms. nih.gov
Dimerization Pathways:
Dimerization of this compound can be achieved through photochemical reactions. The α,β-unsaturated ketone moiety can undergo [2+2] cycloaddition upon irradiation with UV light. A notable example is the photodimerization of thiocoumarin (an alternative name for this compound). When irradiated in solution, thiocoumarin can form a complex mixture of dimers. However, the stereoselectivity of the dimerization can be controlled by using supramolecular systems. mdpi.com For example, the photodimerization of thiocoumarin in the presence of specific optically active host compounds in crystalline inclusion complexes can proceed enantioselectively, yielding an optically pure anti-head-head dimer in a single-crystal-to-single-crystal manner. mdpi.com This demonstrates a powerful method for controlling the stereochemical outcome of the dimerization process.
| Reactant | Host Compound | Dimer Product | Stereochemistry | Reference |
| Thiocoumarin | (R,R)-(−)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[4.4]nonane | Dimer of Thiocoumarin | (+)-anti-head-head | mdpi.com |
Annulation and Ring-Opening Reactions
The construction of new rings onto the benzothiopyran scaffold (annulation) and the cleavage of the heterocyclic ring (ring-opening) are powerful strategies for generating novel and complex molecular architectures.
Heteroannulation involves the formation of a new heterocyclic ring fused to the existing this compound structure. These reactions often utilize the reactive sites on the benzothiopyranone core to build complex polycyclic systems. For example, derivatives of 4H,5H- nih.govbenzothiopyrano[4,3-b]pyran-4-one have been synthesized from 3-acetyl-4H- nih.govbenzothiopyran-4-one. This transformation involves building a new pyranone ring onto the 'b' face of the benzothiopyran scaffold. Similarly, fused pyridine (B92270) derivatives, such as 1,4-dihydro-5h- nih.govbenzothiopyrano[4,3-b]pyridin-4-one, can also be synthesized, demonstrating the versatility of this approach for creating diverse fused heterocyclic systems.
The synthesis of pyrano[3,2-c]pyridine derivatives has also been explored, indicating another possible mode of annulation. africanjournalofbiomedicalresearch.com These reactions highlight the utility of the benzothiopyranone scaffold as a building block for more complex, polycyclic molecules with potential applications in medicinal chemistry.
The heterocyclic ring of benzothiopyran derivatives can be opened under certain conditions, providing access to linear thio-aromatic compounds. While examples of the parent this compound undergoing ring-opening are not extensively documented, studies on related fused systems offer valuable insights. For instance, the reaction of N'-(aryl)benzothiohydrazides with 2-chloro-6-((substituted)amino)-3-nitro-4-oxo-4H-thieno[2,3-b]thiopyran-5-carboxylate proceeds via a thiophene (B33073) ring-opening process. researchgate.net This reaction is driven by the nucleophilic attack and the electronic influence of the nitro group, leading to cleavage of the thiophene ring. researchgate.net
This suggests that the thiopyran ring in this compound could potentially be opened by potent nucleophiles, especially if the ring is activated by electron-withdrawing groups. Reactions involving reagents like sodium azide (B81097) with thio acids are known to proceed through thiatriazoline intermediates, which could potentially lead to ring-opened products under specific conditions. nih.govnih.gov
Skeletal editing is an emerging area in organic synthesis that involves the precise insertion, deletion, or swapping of atoms within a molecular scaffold to create novel core structures. While this field has seen rapid development, its application to the this compound framework appears to be limited or as yet unexplored in published literature.
However, the principles of skeletal editing demonstrated in other heterocyclic systems could hypothetically be applied to the thiochromone core. For example, skeletal rearrangement reactions have been observed in complex molecules like camphorquinone, where treatment with iodine or bromine induces a deep-seated rearrangement to form novel tricyclic systems. nih.gov Similarly, phosphine-mediated dearomative skeletal rearrangements of dianiline squaraine dyes have been reported to yield benzofuranone and oxindole (B195798) scaffolds. nih.gov
These examples suggest that it might be possible to develop strategies to, for instance, insert a nitrogen atom into the thiopyran ring to form a benzothiazine derivative, or to contract or expand the six-membered sulfur-containing ring. Such transformations would provide rapid access to new heterocyclic families from a common precursor but remain a forward-looking challenge for synthetic chemists.
Functional Group Interconversions on the Benzothiopyran Scaffold
The this compound scaffold allows for a variety of functional group interconversions, enabling the synthesis of a wide range of derivatives. These transformations can target the carbonyl group, the C2-C3 double bond, or substituents on the benzene (B151609) ring.
One of the earliest methods for the preparation of 2,3-unsubstituted thiochromone involves the bromination of its saturated precursor, thiochroman-4-one (B147511), followed by dehydrohalogenation. preprints.orgpreprints.org This represents a conversion from a saturated to an unsaturated system. Conversely, the C2-C3 double bond of thiochromones can be reduced to afford thioflavanones or 2-alkylthiochroman-4-ones. preprints.org
More advanced functional group interconversions have been developed at the C-2 position. For example, a 2-sulfinyl group can serve as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The reaction of 2-(methylsulfinyl)-4H-thiochromen-4-one with various arylboronic acids, in the presence of a palladium catalyst and a suitable ligand like XPhos, yields a diverse range of 2-aryl-4H-thiochromen-4-one derivatives (thioflavones). acs.org This Suzuki-Miyaura type coupling demonstrates good tolerance for both electron-donating and electron-withdrawing substituents on both the thiochromone ring and the arylboronic acid. acs.org
| 2-Sulfinyl-thiochromone Substituent | Arylboronic Acid | Product Yield (%) | Reference |
| Unsubstituted | Phenylboronic acid | 62 | acs.org |
| 6-Methyl | Phenylboronic acid | 66 | acs.org |
| 6-Chloro | Phenylboronic acid | 55 | acs.org |
| 6-Nitro | Phenylboronic acid | 41 | acs.org |
| Unsubstituted | 4-Methoxyphenylboronic acid | 75 | acs.org |
| Unsubstituted | 4-Fluorophenylboronic acid | 65 | acs.org |
Furthermore, the thiochromone scaffold can be oxidized to introduce additional functional groups. For instance, oxidation of the sulfur atom can lead to the corresponding sulfoxide and sulfone derivatives, which can modulate the biological activity of the molecule. rsc.org These examples showcase the versatility of the this compound core for chemical modification.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Analysis
The ¹H and ¹³C NMR spectra of 4H-1-Benzothiopyran-4-one provide detailed information about the electronic environment of each hydrogen and carbon atom in the molecule.
In the ¹H NMR spectrum, a characteristic feature of thiochromones is the significant downfield shift of the proton at the 5-position (H-5). researcher.life This deshielding effect is attributed to the magnetic anisotropy of the nearby carbonyl group. The protons on the heterocyclic ring (H-2 and H-3) appear as doublets, coupled to each other. The remaining aromatic protons (H-6, H-7, H-8) typically appear as a complex multiplet pattern in the aromatic region of the spectrum.
The ¹³C NMR spectrum shows nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C-4) is the most deshielded, appearing at a chemical shift far downfield, typically around 180 ppm. The carbons of the benzene (B151609) ring and the double bond in the thiopyran ring resonate in the aromatic/olefinic region (approximately 120-140 ppm).
Below is an interactive table with representative ¹H and ¹³C NMR data for a substituted this compound derivative, illustrating the typical chemical shift regions.
Interactive Table: Representative NMR Data for a this compound Derivative Use the buttons to switch between ¹H NMR and ¹³C NMR data.
2D NMR Spectroscopic Studies for Structural Conformation
Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between H-2 and H-3, and among the coupled protons of the benzene ring (H-5, H-6, H-7, H-8), helping to trace the connectivity of the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the signal for the H-5 proton would correlate with the C-5 carbon signal.
While the parent this compound does not exhibit keto-enamine tautomerism, in derivatives containing appropriate functional groups (e.g., a 3-amino substituent), 2D NMR techniques would be vital for distinguishing between possible tautomers like a keto-enamine form and a Schiff base.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound is dominated by absorptions from the carbonyl group and the aromatic system.
C=O Stretch: A strong and sharp absorption band is expected in the region of 1650-1630 cm⁻¹ corresponding to the stretching vibration of the α,β-unsaturated ketone. Conjugation with the double bond and the aromatic ring lowers the frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).
C=C Stretch: Absorptions due to the carbon-carbon stretching vibrations within the aromatic ring and the heterocyclic ring typically appear in the 1600-1450 cm⁻¹ region.
C-H Stretch: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while the olefinic C-H stretches from the thiopyran ring also fall in this region. vscht.cz
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring give rise to strong bands in the fingerprint region (below 900 cm⁻¹), which can be diagnostic of the substitution pattern.
Mass Spectrometry (MS) and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization. For this compound (molecular weight: 162.21 g/mol ), the electron ionization (EI) mass spectrum shows a prominent molecular ion peak ([M]⁺) at m/z 162. nih.gov
The fragmentation is characterized by two main pathways:
Loss of Carbon Monoxide: A very common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide (CO, 28 Da) molecule. This results in a major fragment ion at m/z 134, which is often the base peak in the spectrum. nih.gov This fragment corresponds to the stable benzothiophene (B83047) radical cation.
Retro-Diels-Alder Reaction: A characteristic fragmentation pathway for thiochromones involves a retro-Diels-Alder (rDA) reaction. researcher.lifewikipedia.orgyoutube.com This process involves the cleavage of the heterocyclic ring, leading to the expulsion of acetylene (B1199291) (C₂H₂, 26 Da) and the formation of a thio-ketene fragment ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. wikipedia.orgkhanacademy.org The spectrum of this compound is characterized by strong absorptions in the UV region due to its conjugated system.
Studies have shown that thiochromones exhibit a very strong absorption band in the region of 250–270 nm. researcher.life This intense absorption is attributed to a π → π* electronic transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Such transitions are common in conjugated systems and typically have high molar absorptivities. libretexts.org
A second, much weaker absorption band is expected at a longer wavelength (lower energy), corresponding to the n → π* transition. This involves the promotion of an electron from one of the non-bonding lone pairs on the carbonyl oxygen to a π* antibonding orbital. These transitions are often less intense and can sometimes be obscured by the stronger π → π* bands. libretexts.org
X-Ray Crystallography for Absolute Configuration and Molecular Conformation
The this compound molecule is expected to be largely planar due to the sp² hybridization of most of its atoms and the extensive conjugation throughout the fused ring system. Crystallographic studies on related thiochromone (B8434766) derivatives have confirmed that the benzothiopyranone unit is essentially planar. This planarity facilitates the delocalization of π-electrons across the molecule, which influences its spectroscopic properties and chemical reactivity. An X-ray analysis would definitively determine the precise bond lengths, confirming the partial double-bond character of the C2-C3 and C4a-C8a bonds, and the planarity of the fused ring system.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying the geometry, electronic structure, and vibrational spectra of compounds like 4H-1-Benzothiopyran-4-one. Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311G(d,p), to solve the Schrödinger equation approximately. espublisher.com
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule in the gas phase.
For this compound, DFT calculations would reveal the precise geometry of its bicyclic structure. Theoretical calculations for similar heterocyclic systems have shown that the optimized bond lengths and angles may differ slightly from experimental X-ray diffraction data; this is because theoretical calculations often pertain to an isolated molecule in the gas phase, while experimental results are from the solid state. ekb.eg The analysis would likely show that the fused benzene (B151609) and thiopyran rings are nearly planar, a common feature in such aromatic systems.
Table 1: Representative Optimized Geometrical Parameters for a Benzothiopyran Scaffold (Illustrative) Note: These are illustrative values based on typical DFT calculations for similar structures.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| C-S | ~1.78 Å | |
| C=C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | C-S-C | ~98.5° |
| C-C=O | ~121.0° |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as the electron donor, while the LUMO is the electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. materialsciencejournal.org A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized over the electron-rich benzene ring and the sulfur atom, while the LUMO would likely be distributed across the electron-withdrawing carbonyl group and the adjacent double bond, facilitating intramolecular charge transfer upon electronic excitation.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters (Illustrative) Note: Values are hypothetical, based on typical DFT results for related organic molecules.
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.85 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -2.31 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | 4.54 | A measure of molecular stability and reactivity materialsciencejournal.org |
| Ionization Potential | I | 6.85 | Energy required to remove an electron (≈ -EHOMO) |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. However, assigning these calculated frequencies to specific molecular vibrations (like C-H stretching or C=O bending) can be complex.
Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of the vibrational modes. researchgate.net PED quantifies the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal vibrational mode. This allows for a precise and reliable interpretation of the experimental vibrational spectra. For this compound, PED would be instrumental in assigning the characteristic vibrational modes, including the C=O stretch of the ketone, the C-S-C vibrations of the thiopyran ring, and the various aromatic C-C and C-H vibrations.
Table 3: Illustrative Vibrational Frequencies and PED Assignments for Key Modes Note: These are representative assignments based on DFT/PED analysis of similar heterocyclic ketones.
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Assignment |
|---|---|---|
| ~3080 | ~3075 | 95% C-H stretching (aromatic) |
| ~1665 | ~1660 | 88% C=O stretching |
| ~1590 | ~1585 | 75% C=C stretching (aromatic) |
| ~1250 | ~1245 | 55% C-H in-plane bending |
Table 4: Global Reactivity Descriptors (Illustrative) Note: Calculated from the illustrative HOMO/LUMO values in Table 2.
| Parameter | Formula | Value | Interpretation |
|---|---|---|---|
| Chemical Hardness | η = (I - A) / 2 | 2.27 eV | Resistance to change in electron distribution |
| Chemical Softness | σ = 1 / η | 0.44 eV⁻¹ | A measure of the molecule's polarizability |
| Electronegativity | χ = (I + A) / 2 | 4.58 eV | The power to attract electrons |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a vital tool for elucidating the pathways of chemical reactions. DFT can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, and any intermediates. Crucially, it allows for the calculation of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. For derivatives of this compound, DFT calculations can predict how different functional groups might influence reaction pathways, for example, by stabilizing or destabilizing transition states in reactions such as nucleophilic addition to the carbonyl group.
Molecular Dynamics Simulations for System Stability
While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the system's conformational changes and stability in a simulated environment (e.g., in a solvent like water).
A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD). nih.gov The RMSD measures the average deviation of the protein-ligand complex or molecule from its initial position over the course of the simulation. A system that reaches a stable, fluctuating RMSD value is considered to have reached equilibrium. researchgate.net For this compound, MD simulations could be used to assess its conformational stability and how it interacts with biological macromolecules, such as enzymes, by monitoring the stability of the complex over nanoseconds of simulation time.
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of this compound and its derivatives. These computational methods provide insights into molecular geometry, orbital energies, and electrostatic potential, which are crucial for understanding the reactivity and biological activity of these compounds.
A study involving a series of novel spiropyrrolidines tethered with a thiochroman-4-one (B147511) scaffold utilized DFT calculations to obtain optimized molecular structures. nih.gov The theoretical approach was also used to rationalize the stereochemical outcomes of the synthesis. mdpi.comresearchgate.net Further computational analysis on these compounds included the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of Molecular Electrostatic Potential (MEP) maps. nih.gov
The energy gap between the HOMO and LUMO is a significant quantum chemical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. DFT studies on spiro pyrrolidines containing the thiochroman-4-one moiety revealed that these compounds have a lower HOMO-LUMO energy gap compared to their chromanone counterparts, suggesting increased reactivity and correlating with their observed biological activity. rsc.org
Different functionals, such as B3LYP, M06-2X, and ωB97X-D, combined with various basis sets like 6-311G++ (2d, 3p), have been employed to perform these calculations. researchgate.net These studies help in understanding the electronic transitions, which are often π to π* in nature, and in identifying the sites susceptible to electrophilic interactions through molecular electrostatic potentials. researchgate.net
Table 1: Quantum Chemical Parameters Calculated for Thiochroman-4-one Derivatives
| Parameter | Method | Significance | Reference |
|---|---|---|---|
| Optimized Molecular Structure | DFT | Provides the most stable 3D conformation of the molecule. | nih.gov |
| Frontier Molecular Orbitals (FMOs) | DFT | Determines the HOMO-LUMO energy gap, indicating reactivity. | nih.govrsc.org |
| Molecular Electrostatic Potential (MEP) | DFT | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. | nih.gov |
In Silico Studies of Ligand-Target Interactions (e.g., Molecular Docking)
In silico methods, especially molecular docking, are powerful tools for predicting the binding modes and affinities of ligands with their macromolecular targets, thereby guiding the design of new therapeutic agents. Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes and receptors.
Molecular docking simulations have been applied to understand the structure-activity relationships of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as potential selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Using software like AutoDock, researchers can predict the binding energy (ΔG) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govjournaljpri.com For instance, the sulfonamide (SO₂NH₂) pharmacophore of a COX-2 inhibitor was shown to be positioned in a secondary pocket of the enzyme's active site, forming hydrogen bonds with residues like Gln-192 and His-90. nih.gov
In the context of antileishmanial agents, in-silico studies showed a good correlation with the in vitro activity of 4H-thiochromen-4-one 1,1-dioxide derivatives. researchgate.net These compounds were identified as allosteric modulators that can interact with key amino acids in the binding pocket, including Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113, leading to interhelical disruption. researchgate.net
Furthermore, docking studies have been performed to evaluate the binding affinity of various heterocyclic compounds, including derivatives of the thiochroman-4-one scaffold, against receptors implicated in cancer, such as cMet, EGFR, and HER2. mdpi.com These computational approaches help in identifying promising candidates for further development by predicting their ability to interact favorably with the target's binding site. mdpi.com
Table 2: Examples of Molecular Docking Studies on Thiochroman-4-one Derivatives
| Derivative Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Benzothieno[3,2-d]pyrimidin-4-one sulphonamides | Cyclooxygenase-2 (COX-2) | A derivative containing an antipyrine (B355649) group showed the best binding energy (ΔG = -9.4 kcal/mol). | nih.gov |
| 4H-thiochromen-4-one 1,1-dioxides | Leishmania parasite target | Identified as allosteric modulators interacting with key amino acids like Ser-14, Trp-21, and Tyr-110. | researchgate.net |
Structure Activity Relationship Sar Studies for Mechanistic Insights
Impact of Substituent Variations on Thiochromone (B8434766) Reactivity and Target Interaction
The nature and position of substituents on the thiochromone ring system play a pivotal role in modulating the reactivity and interaction of these compounds with their biological targets. Research has demonstrated that the electronic properties of these substituents can significantly influence the biological activity.
For instance, the introduction of electron-withdrawing groups can enhance the bioactivity of thiochromone derivatives. nih.govrsc.orgrsc.org This is exemplified in studies where thiochromanone derivatives with a chlorine (-Cl) group at the 6th position and a carboxylate group at the 2nd position exhibited significantly enhanced anti-bacterial activity. nih.gov Similarly, in the context of anti-leishmanial activity, electron-withdrawing substituents such as trifluoromethyl and trifluoromethoxy at the 4th position of thiochromene derivatives resulted in potency and efficacy comparable or superior to the benchmark compound. rsc.org Conversely, the presence of electron-donating groups at the same position was found to be detrimental to the activity. rsc.org
The position of the substituent is also a critical determinant of activity. For example, in a series of thiochromane derivatives, the presence of an N-methyl-2-phenyl benzimidazole (B57391) at the 6th position was found to be crucial for their anti-bacterial properties. rsc.org The following table summarizes the impact of various substituents on the biological activity of thiochromone derivatives.
| Substituent | Position | Effect on Biological Activity | Reference |
| Electron-withdrawing groups | General | Enhanced bioactivity | nih.govrsc.orgrsc.org |
| Chlorine (-Cl) | 6 | Enhanced anti-bacterial activity | nih.gov |
| Carboxylate | 2 | Enhanced anti-bacterial activity | nih.gov |
| Trifluoromethyl, Trifluoromethoxy | 4 | Increased anti-leishmanial potency | rsc.org |
| Electron-donating groups | 4 | Decreased anti-leishmanial potency | rsc.org |
| N-methyl-2-phenyl benzimidazole | 6 | Crucial for anti-bacterial properties | rsc.org |
Role of Sulfur Oxidation State in Modulating Biological Activity and Solubility
The sulfur atom within the thiochromone heterocyclic core is a key feature that can exist in different oxidation states, including sulfide (B99878), sulfoxide (B87167), and sulfone. Altering the oxidation state of the sulfur atom has been shown to be a strategic approach to modulate the biological activity and physicochemical properties, such as solubility, of thiochromone derivatives. nih.govrsc.orgrsc.org
A notable example is the oxidation of the thiochromone scaffold to its S,S-dioxide form, which has been reported to significantly improve both solubility and inhibitory activity in certain contexts. nih.gov This modification can lead to enhanced interactions with biological targets and improved pharmacokinetic profiles.
The modulation of the sulfur oxidation state can also lead to a trade-off in activity against different biological targets. For instance, the modification of the sulfur atom to a sulfoxide in certain thiochromane derivatives revealed an interesting balance between anti-malarial and anti-leishmanial activities, suggesting that the oxidation state can be fine-tuned to achieve selectivity for a particular therapeutic target. rsc.org
| Sulfur Oxidation State | Effect | Reference |
| S,S-dioxide | Improved solubility and inhibitory activity | nih.gov |
| Sulfoxide | Modulated selectivity between anti-malarial and anti-leishmanial activities | rsc.org |
Influence of Ring Substitutions and Side Chain Modifications on Activity
SAR studies have highlighted that tailored ring substitutions are a key molecular modification to enhance bioactivity, potency, and target specificity. nih.govrsc.org For example, fluorine substitution at the 6th position of thiochromone derivatives was found to increase leishmanicidal activity. rsc.org
The addition of side chains has also been explored to enhance the therapeutic potential of thiochromones. The introduction of a vinyl sulfone group was shown to significantly enhance the anti-leishmanial activity of thiochromone derivatives. rsc.org In another study, the synthesis of acyl hydrazone derivatives of thiochromenes was investigated to combat Leishmania panamensis. rsc.org The presence of an amide side chain was also noted to boost anti-leishmanial potency. rsc.org However, the length of carbon side chains can have a differential effect, with longer chains decreasing anti-malarial efficacy in some instances. rsc.org
It is also important to note that the presence of certain functional groups can be essential for activity. For example, the carbonyl substituent at the 3rd position was found to be critical, as thiochroman-4-one (B147511) compounds lacking such groups were inactive. rsc.org
| Modification | Position/Type | Effect on Biological Activity | Reference |
| Fluorine substitution | 6 | Increased leishmanicidal activity | rsc.org |
| Vinyl sulfone group | Side chain | Enhanced anti-leishmanial activity | rsc.org |
| Acyl hydrazone | Side chain | Activity against Leishmania panamensis | rsc.org |
| Amide side chain | Side chain | Boosted anti-leishmanial potency | rsc.org |
| Carbonyl substituent | 3 | Essential for anti-leishmanial activity | rsc.org |
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a crucial role in the biological activity of therapeutic agents by influencing their interaction with chiral biological targets such as enzymes and receptors. In the context of thiochromone derivatives, the saturated analogues, thiochromanes, offer additional flexibility in terms of stereochemistry. nih.gov This stereochemical diversity can be exploited to enhance drug-receptor interactions and improve pharmacokinetic properties. nih.gov While the broader class of thiochromenes and thiochromanes presents opportunities for stereochemical exploration, specific detailed SAR studies focusing on the stereoisomers of 4H-1-Benzothiopyran-4-one itself are an area for further investigation.
Development of Conjugates and Hybrid Molecules
To broaden the therapeutic applications and enhance the efficacy of the thiochromone scaffold, researchers have explored the development of conjugates and hybrid molecules. This strategy involves combining the thiochromone core with other pharmacologically active moieties to create novel chemical entities with potentially synergistic or multi-target activities.
One such approach involved the synthesis of novel thiochromane derivatives coupled with benzimidazole scaffolds through Sonogashira coupling reactions. nih.gov This work aimed to broaden the scope of biological applications by evaluating the resulting hybrid molecules for anti-bacterial, anti-asthmatic, and anti-diabetic activities. nih.gov Another example is the synthesis of spiro pyrrolidines that incorporate a thiochroman-4-one moiety, which demonstrated promising anti-bacterial and anti-fungal properties. nih.gov These examples highlight the versatility of the thiochromone scaffold as a building block for the creation of new hybrid molecules with diverse therapeutic potential.
| Hybrid/Conjugate Type | Scaffold Combined with Thiochromone | Potential Therapeutic Application | Reference |
| Coupled Derivative | Benzimidazole | Anti-bacterial, Anti-asthmatic, Anti-diabetic | nih.gov |
| Spiro Pyrrolidine | Oxindole (B195798)/Acenaphthylene-1,2-dione | Anti-bacterial, Anti-fungal | nih.gov |
Applications As Molecular Scaffolds and Probes in Chemical Biology
Utility in Medicinal Chemistry Research (Focus on Target Mechanisms)
The thiochromone (B8434766) scaffold has proven to be a versatile template for the development of potent and selective modulators of various biological targets. Researchers have successfully modified this core structure to create inhibitors of key enzymes and agents that trigger specific cellular pathways.
The 4H-1-Benzothiopyran-4-one framework has been successfully employed as a scaffold for designing potent and selective enzyme inhibitors.
Human Monoamine Oxidase B (hMAO-B): A series of C-3 isoxazole-substituted thiochromone S,S-dioxide derivatives have been identified as potent inhibitors of human Monoamine Oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases. The oxidation of the thiochromone to its S,S-dioxide form was a key strategy to overcome the poor solubility of the parent thiochromone analogues. This modification also contributes an extra hydrogen-bonding interaction with the Tyr435 residue in the enzyme's active site, significantly enhancing inhibitory activity. The rigid isoxazole (B147169) group at the C-3 position can introduce steric hindrance with Phe208 of hMAO-A, thereby improving selectivity for the hMAO-B isoform. Several compounds in this series demonstrated remarkable potency in the single-digit nanomolar range.
| Compound ID | Target Enzyme | IC₅₀ (nM) | Key Structural Features |
| 9c | hMAO-B | <10 | C-3 isoxazole-substituted thiochromone S,S-dioxide |
| 10c | hMAO-B | <10 | C-3 isoxazole-substituted thiochromone S,S-dioxide |
| 10e | hMAO-B | <10 | C-3 isoxazole-substituted thiochromone S,S-dioxide |
| 10g | hMAO-B | <10 | C-3 isoxazole-substituted thiochromone S,S-dioxide |
| 10l | hMAO-B | <10 | C-3 isoxazole-substituted thiochromone S,S-dioxide |
| 10m | hMAO-B | <10 | C-3 isoxazole-substituted thiochromone S,S-dioxide |
N-myristoyl transferase (NMT): While direct inhibition of NMT by this compound itself is not extensively documented, a closely related benzothiazole (B30560) scaffold has been identified as a core structure in inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT). nih.gov This suggests the potential of the broader benzothiophene-containing ring systems as a starting point for the development of NMT inhibitors. A preliminary study identified a family of molecules with a core benzothiazole scaffold exhibiting IC₅₀ values of less than 50 μM and demonstrating selectivity over human NMT1. nih.gov
Thiochromone derivatives have been shown to possess anticancer properties, with some studies indicating their ability to induce apoptosis. researchgate.net The pharmacological significance of thiochromenes and thiochromanes is highlighted by their capacity to inhibit tumor cell proliferation and induce programmed cell death. nih.gov The mechanisms underlying these effects can involve the inhibition of key signaling pathways, such as the ERK–MAPK pathway, or be mediated by reactive oxygen species. nih.gov
While the direct induction of the mitochondrial permeability transition (MPT) by this compound derivatives is an area of ongoing research, compounds with similar structural features have been shown to trigger this event. The MPT is characterized by an increase in the permeability of the inner mitochondrial membrane, which can lead to swelling, loss of membrane potential, and the release of pro-apoptotic factors. nih.govnih.gov For instance, the gold(I)-phosphine derivative auranofin is a potent inducer of the MPT. nih.gov This process is often linked to the oxidation of membrane protein thiols. nih.gov Given that thiochromones are sulfur-containing compounds, their potential to interact with and modulate mitochondrial thiol status warrants further investigation as a possible mechanism for inducing apoptosis.
Derivatives of the thiochroman-4-one (B147511) scaffold have demonstrated promising anti-leishmanial activity. A study focused on acyl hydrazone derivatives of thiochroman-4-ones revealed a significant enhancement in their activity against the intracellular amastigote form of Leishmania panamensis. This suggests that the derivatization of the thiochroman-4-one core is a viable strategy for developing new anti-leishmanial agents. The exact mechanism of action is still under investigation but is thought to involve interactions with key parasitic targets.
The this compound scaffold has been explored as a foundation for targeting a variety of molecular pathways. Beyond hMAO-B and potential NMT inhibition, thiochromone derivatives have been investigated as inhibitors of other enzymes. For example, thioflavones, which are 2-phenyl-4H-1-benzothiopyran-4-ones, have been studied as potential tyrosinase inhibitors. acs.org The proposed mechanism involves the sulfur atom of the thioflavone binding to the binuclear copper ions in the active site of the tyrosinase enzyme. acs.org
Furthermore, the diverse biological activities of thiochromenes and thiochromanes, including their anti-cancer and anti-microbial effects, suggest that they interact with multiple biological targets. nih.gov Their mechanism of action can involve the disruption of membrane integrity or interference with nucleic acid synthesis. nih.gov The ability of these compounds to inhibit key enzymes in cancer progression, such as tyrosine kinases, further underscores the versatility of this scaffold in targeting specific molecular pathways. nih.gov
Development of Photolabile Protecting Groups Based on Thiochromone S,S-Dioxides
The thiochromone framework, particularly in its S,S-dioxide form, has been ingeniously adapted for applications in photochemistry, serving as a core for the development of novel photolabile protecting groups (PPGs). These PPGs allow for the controlled release of biologically active molecules or other chemical species upon irradiation with light.
3-Arylthiochromone S,S-dioxides have been synthesized as new photolabile protecting groups that can release alcohols, amines, or carboxylic acids with high efficiency under UV irradiation in neutral conditions. nih.gov The photoreactivity of these compounds can be switched based on the oxidation state of the sulfur atom.
The photodeprotection mechanism is influenced by the solvent. In acetonitrile (B52724) (MeCN), the thiochromone S,S-dioxide (TS-PPG) generates an n–π* triplet state upon photoexcitation. rsc.org This is followed by a Paternò–Büchi reaction, leading to a biradical intermediate, subsequent C–O bond cleavage, and deprotonation to release the protected molecule. rsc.org In protic solvents, an alternative pathway exists where the C–O bond heterolysis occurs from the singlet excited state. rsc.org Understanding these solvent-dependent mechanisms is crucial for optimizing the application of thiochromone-based PPGs in various chemical and biological systems. rsc.org
| Photolabile Protecting Group | Solvent | Proposed Mechanism | Released Moiety |
| Thiochromone S,S-dioxide (TS-PPG) | Acetonitrile (MeCN) | n–π* triplet state → Paternò–Büchi reaction → Biradical intermediate → C–O bond cleavage → Deprotonation | Alcohols, Amines, Carboxylic Acids |
| Thiochromone S,S-dioxide (TS-PPG) | Protic Solvents | Singlet excited state → C–O bond heterolysis | Alcohols, Amines, Carboxylic Acids |
Monitoring Recovered Bioactivity via Fluorescence
The this compound (thiochromone) scaffold is a sulfur-containing heterocyclic compound recognized for its valuable optical properties, which make it a candidate for the development of fluorescent probes. preprints.org While its direct application in monitoring recovered bioactivity is an emerging area, the principles are based on the broader use of fluorescent probes in biological systems. Fluorescent probes are designed to signal specific events, such as the restoration of enzymatic activity or the reduction of oxidative stress, through a detectable change in their fluorescence. nih.govrsc.org
The functionality of such probes often relies on a "turn-on" or "turn-off" mechanism. For instance, a probe might be non-fluorescent (quenched) in its initial state. Upon interaction with a specific analyte or the product of a recovered biological process—such as the generation of thiols during a cellular repair cycle—the probe undergoes a chemical reaction that restores its fluorescence. rsc.orgnih.gov This restoration of fluorescence provides a direct and measurable signal of the bioactivity.
Although the oxygen analog, benzopyran-4-one (chromone), has been more extensively developed for fluorescent probes, the thiochromone core offers distinct electronic and steric characteristics due to the presence of the sulfur atom. preprints.orgrsc.org These characteristics can be harnessed to design novel probes. For example, thioacetalization, a reaction involving sulfur-containing compounds, has been employed as a strategy to turn on the fluorescence of probes designed for bioimaging. nih.gov This highlights the potential of sulfur-containing scaffolds like this compound in developing sensitive and specific tools for monitoring biological processes in real-time. nih.govnih.gov
Table 1: Principles of Bioactivity Monitoring with Fluorescent Probes
| Probe Mechanism | Principle of Action | Relevance to this compound |
| Turn-On Fluorescence | The probe is initially non-fluorescent. A specific biological event or analyte interaction triggers a chemical change, leading to a significant increase in fluorescence emission. rsc.org | The thiochromone scaffold can be functionalized with reactive groups that are cleaved or altered upon restored bioactivity, unquenching a fluorophore. |
| FRET-Based Sensing | Förster Resonance Energy Transfer (FRET) between two fluorophores is altered by a conformational change in the probe, which is induced by the biological activity. This results in a ratiometric change in fluorescence. nih.govmdpi.com | Derivatives of this compound could serve as one part of a FRET pair in a biosensor designed to detect specific enzymatic functions. |
| Thiol Reactivity | Probes designed to react with thiol-containing molecules (e.g., glutathione) can monitor cellular redox states and repair mechanisms. nih.govnih.gov | The sulfur atom in the thiochromone ring influences its electronic properties, making it a candidate for designing probes sensitive to the redox environment. |
Building Blocks for Complex Organic Molecules
This compound and its derivatives are recognized as versatile synthons and precursors in organic synthesis for creating more complex, bioactive sulfur-containing heterocycles. preprints.orgrsc.orgpreprints.org The thiochromone scaffold provides a robust foundation for a variety of chemical transformations, including coupling reactions, cyclizations, and Michael additions, allowing for the generation of diverse molecular libraries. rsc.orgnih.gov This versatility has established thiochromenes as crucial building blocks in medicinal chemistry for synthesizing compounds with potential therapeutic applications. rsc.org
One significant application is in the synthesis of thioflavones (2-aryl-4H-thiochromen-4-ones). A concise and efficient cross-coupling strategy has been developed to construct these derivatives from 2-sulfinyl-thiochromones and arylboronic acids. nih.gov This methodology, which utilizes a palladium(II) catalyst, allows for the creation of a wide range of functionally substituted thioflavone scaffolds, which are valuable for pharmaceutical research. nih.govacs.org
Furthermore, the thiochromone core is a precursor for synthesizing thioflavanones and 2-alkylthiochroman-4-ones through the conjugate addition of organometallic reagents. preprints.orgresearchgate.net The reactivity of the thiochromone system can be precisely controlled. For example, functionalizing the 2-position with a sulfinyl group makes it an effective leaving group, enabling subsequent reactions like conjugated addition–elimination to produce 2-amino-4H-benzothiopyran-4-ones. nih.gov Various synthetic strategies, such as Friedel-Crafts acylation, rhodium-catalyzed carbonylative annulation, and ICl-induced cyclization of substituted alkynones, have been employed to build upon or form the thiochromone ring system, further demonstrating its role as a foundational building block. preprints.orgorganic-chemistry.org
Table 2: Synthetic Applications of the this compound Scaffold
| Starting Material / Scaffold | Reaction Type | Resulting Complex Molecule | Significance |
| 2-Sulfinyl-thiochromone | Suzuki–Miyaura Cross-Coupling | 2-Aryl-4H-thiochromen-4-ones (Thioflavones) nih.gov | Provides a flexible route to a diverse library of thioflavones for pharmaceutical screening. nih.gov |
| Thiochromone | Conjugate Addition | Thioflavanones and 2-Alkylthiochroman-4-ones preprints.org | Accesses important classes of sulfur-containing heterocycles with known biological activities. preprints.orgpreprints.org |
| (Z)-β-chlorovinyl ketones | Tandem Nucleophilic Addition & SNAr | 4H-Thiochromen-4-ones organic-chemistry.org | A one-pot synthesis method that efficiently constructs the core thiochromone ring system. organic-chemistry.org |
| Heteroatom-substituted alkynones | ICl-induced Cyclization | 3-Iodothiochromenones organic-chemistry.org | Creates a functionalized thiochromone that allows for further complexity to be added via subsequent palladium-catalyzed transformations. organic-chemistry.org |
| 3-(arylthiol)propanoic acid | One-Pot Friedel-Crafts Acylation | Thiochromones preprints.orgpreprints.org | An efficient one-pot reaction that simplifies the synthesis of the thiochromone scaffold from readily available starting materials. preprints.org |
Emerging Research Directions and Future Perspectives
Development of Novel and Eco-Friendly Synthetic Methodologies
The pursuit of green chemistry has spurred the development of new synthetic methods for heterocyclic compounds that are both efficient and environmentally benign. For the synthesis of 4H-1-Benzothiopyran-4-one and its derivatives, research is moving away from traditional methods that often require harsh conditions and toxic solvents.
Microwave-Assisted Synthesis: A significant advancement is the use of microwave irradiation to accelerate organic reactions. This technique offers several advantages, including shorter reaction times, higher yields, and often, the elimination of solvents. For instance, microwave-assisted synthesis has been successfully employed for the one-pot synthesis of symmetrical 4H-pyran-4-ones and various 4H-1,4-benzothiazines, methodologies that can be conceptually extended to the this compound framework. nih.govscielo.br
Solvent-Free and Water-Based Reactions: Another key area of development is the use of solvent-free conditions or environmentally friendly solvents like water. Mechanochemical methods, such as ball milling, are being explored for the solvent-free synthesis of 4H-pyrans. nih.gov Additionally, the use of magnetized distilled water has been reported as a green medium for the synthesis of 4H-pyran and 4H-chromene derivatives. ijcce.ac.ir These approaches significantly reduce the environmental impact of chemical synthesis.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. The development of one-pot, multicomponent reactions for the synthesis of pyran derivatives under solvent-free conditions using recyclable catalysts is a promising direction that can be adapted for the synthesis of novel this compound analogues. growingscience.commjbas.comsemanticscholar.org
Table 1: Comparison of Eco-Friendly Synthetic Methodologies for Related Heterocycles
| Methodology | Key Advantages | Example Application (Related Heterocycle) | Potential for this compound Synthesis |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced solvent use. nih.govscielo.br | Synthesis of symmetrical 4H-pyran-4-ones. scielo.br | High |
| Solvent-Free Synthesis (Ball Milling) | Elimination of solvents, high efficiency. nih.gov | Mechanochemical preparation of 4H-pyrans. nih.gov | High |
| Aqueous Media Synthesis | Use of a non-toxic, abundant solvent. ijcce.ac.ir | Synthesis of 4H-pyrans and 4H-chromenes in magnetized distilled water. ijcce.ac.ir | Medium to High |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. growingscience.commjbas.com | One-pot synthesis of 4H-pyran derivatives. mjbas.com | High |
Advanced Computational Studies for Reaction Prediction and Mechanistic Elucidation
Computational chemistry has become an indispensable tool in modern organic synthesis. Techniques such as Density Functional Theory (DFT) are increasingly used to predict reaction outcomes, elucidate reaction mechanisms, and understand the electronic properties of molecules.
For the this compound system, computational studies can provide deep insights into its reactivity and the mechanisms of its formation. For example, DFT calculations have been used to study the optimized geometry and spectroscopic properties of related 1,4-benzothiazines, showing good agreement between theoretical and experimental data. rsc.org Similar computational approaches can be applied to predict the most likely pathways for novel reactions involving the this compound core and to understand the factors that control regioselectivity and stereoselectivity.
Furthermore, computational studies can aid in the prediction of the spectroscopic characteristics (NMR, IR, UV-Vis) of novel this compound derivatives, facilitating their identification and characterization. rsc.orgresearcher.life The study of reaction mechanisms through computational methods can also help in optimizing reaction conditions to improve yields and minimize byproducts. mdpi.com
Rational Design of this compound Analogs for Specific Biological Target Interactions
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for a variety of biological targets. Rational design, often aided by computational modeling, is a powerful strategy for developing new therapeutic agents.
This approach involves modifying the core this compound structure with various substituents to enhance its interaction with a specific biological target, such as an enzyme or a receptor. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different functional groups at various positions on the benzothiopyran ring affect biological activity. nih.govescholarship.org
For example, the design of benzopyran-4-one-isoxazole hybrids has been explored for antiproliferative activity, with SAR studies indicating that the nature and position of substituents on the benzopyran ring significantly influence cytotoxicity. nih.gov Similarly, the rational design of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has led to the identification of potent anticancer agents. mdpi.com These principles can be directly applied to the this compound scaffold to develop novel drug candidates with improved potency and selectivity.
Table 2: Examples of Rational Design Strategies for Biologically Active Analogs
| Core Scaffold | Biological Target/Activity | Design Strategy | Key Findings from SAR Studies |
|---|---|---|---|
| Benzopyran-4-one | Anticancer | Hybridization with isoxazole (B147169) moiety. nih.gov | The type of linker and the substitution pattern on the benzopyran ring are critical for activity and selectivity. nih.gov |
| 1,4-Benzoxazine | Anticancer | Aryl substitution at the 4-position. mdpi.com | Hydroxyl groups on specific rings and a para-amino group on the aryl substituent enhance potency. mdpi.com |
| Benzothiazole-phenyl | Dual sEH/FAAH inhibition (for pain relief) | Introduction of trifluoromethyl groups. escholarship.org | The position of electron-withdrawing groups influences the inhibitory activity. escholarship.org |
Exploration of New Chemical Transformations and Reactivity Patterns
Uncovering novel chemical reactions and understanding the inherent reactivity of a heterocyclic system are fundamental to expanding its utility in organic synthesis. Research into the this compound scaffold is revealing new transformations that allow for the synthesis of a wider range of derivatives.
For instance, a facile and efficient strategy for the synthesis of 2-amino-4H-benzothiopyran-4-ones has been developed through a conjugated addition–elimination process. nih.gov This method demonstrates the potential for nucleophilic substitution reactions at the 2-position of the benzothiopyranone ring.
The reactivity of the this compound core can be further explored through various organic reactions, such as cycloadditions, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions, to construct diverse and complex molecular architectures. The synthesis of novel fused heterocyclic systems starting from this compound is also an active area of investigation.
Integration of Experimental and Theoretical Approaches for Comprehensive Understanding
The synergy between experimental synthesis and theoretical calculations provides a powerful paradigm for a deeper understanding of chemical systems. In the context of this compound, this integrated approach can accelerate the discovery and development of new compounds and reactions.
For example, a study on 4(1H)-pyran-4-one derivatives combined synthesis, spectroscopic characterization (NMR, IR), and single-crystal X-ray diffraction with DFT analysis. covenantuniversity.edu.ng This comprehensive approach provided insights into the substituent effects on the stability and reactivity of the pyranone compounds. A similar integrated strategy can be applied to this compound to:
Confirm molecular structures: Combining spectroscopic data with computational predictions can provide unambiguous structural assignments. rsc.org
Rationalize reaction outcomes: Theoretical calculations can explain experimentally observed product distributions and reaction rates.
Guide the design of new experiments: Computational predictions can suggest promising new reactions and substrates for experimental investigation.
By combining the predictive power of computational chemistry with the practical validation of experimental work, researchers can gain a holistic understanding of the this compound system, paving the way for future innovations in this exciting field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
